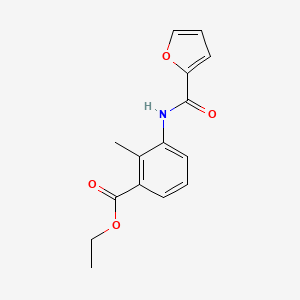

ethyl 3-(2-furoylamino)-2-methylbenzoate

Description

Ethyl 3-(2-furoylamino)-2-methylbenzoate is a benzoate ester derivative featuring a methyl group at the 2-position and a 2-furoylamino substituent at the 3-position of the benzene ring.

The 2-furoylamino group introduces hydrogen-bonding capacity and electron-withdrawing effects, while the methyl group at the 2-position contributes steric hindrance and lipophilicity. Such structural features are critical in materials science (e.g., liquid crystals) and pharmaceutical chemistry (e.g., drug design) .

Properties

IUPAC Name |

ethyl 3-(furan-2-carbonylamino)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-19-15(18)11-6-4-7-12(10(11)2)16-14(17)13-8-5-9-20-13/h4-9H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXXLDQZYWLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 2-Methylbenzoate ()

- Structure: Simpler analog lacking the 3-(2-furoylamino) group.

- Molecular Formula : C₁₀H₁₂O₂; MW : 164.20.

- Applications likely differ, with ethyl 2-methylbenzoate serving as a solvent or intermediate in organic synthesis .

Ethyl 3-Fluoro-2-Methylbenzoate ()

- Structure: Features a fluorine atom at the 3-position instead of the furoylamino group.

- Molecular Formula : C₁₀H₁₁FO₂; MW : 182.17.

- Key Properties: CAS 114312-57-1; likely lower polarity than the target compound due to the electronegative but non-hydrogen-bonding fluorine substituent.

- Comparison: Fluorine’s electron-withdrawing effect enhances stability and may influence aromatic electrophilic substitution reactivity.

(40-Fluoro Phenyl Azo) Phenyl-4-yl 3-[N-(40-n-Hexyloxy 2-Hydroxybenzylidene) Amino]-2-Methylbenzoate (6–2M-F) ()

- Structure: Complex bent-core liquid crystal (BCN) with a 2-methylbenzoate core, fluoro substituents, and a benzylidene amino group.

- Key Properties: Exhibits nematic phase behavior with a bend angle of 144°. Dielectric permittivity (ε), elastic constants (K₁₁, K₃₃), and threshold voltage (Vth) are modulated by nanoparticle doping (e.g., CdS quantum dots).

- Comparison: The 2-methylbenzoate moiety is shared, but the addition of azo and benzylidene groups in 6–2M-F enables liquid crystallinity. The target compound’s furoylamino group may similarly influence mesophase behavior if incorporated into liquid crystal systems, though this requires experimental validation .

Ethyl 4-(4-Benzoylpiperazin-1-yl)-3-(2-Furoylamino)Benzoate ()

- Structure: Positional isomer with a 4-(4-benzoylpiperazinyl) group and 3-(2-furoylamino) substituent.

- Molecular Formula : C₂₅H₂₅N₃O₅; MW : 447.48.

- Comparison: The benzoylpiperazinyl group enhances molecular weight and complexity, likely increasing rigidity and affecting solubility. The shared furoylamino group suggests similar reactivity in amide-related reactions .

3-(2-Furoylamino)Propanoic Acid ()

- Structure: Propanoic acid derivative with a 2-furoylamino group.

- Molecular Formula: C₈H₉NO₄; MW: 183.16.

- Key Properties: Known as N-2-furoyl-β-alanine; exhibits carboxylic acid functionality, enabling salt formation and higher aqueous solubility compared to ester derivatives.

- Comparison : The benzoate ester in the target compound replaces the carboxylic acid, reducing acidity and increasing lipophilicity. This structural difference impacts bioavailability and application in drug delivery systems .

Data Table: Key Properties of Ethyl 3-(2-Furoylamino)-2-Methylbenzoate and Analogs

Research Findings and Implications

- Liquid Crystal Potential: The nematic behavior of 6–2M-F suggests that this compound could exhibit mesophase properties if synthesized with appropriate core modifications. The furoylamino group may enhance dielectric anisotropy, a critical parameter in display technologies .

- Biological Activity: Analogous compounds like 3-(2-furoylamino)propanoic acid highlight the role of amide groups in drug design. The esterification in the target compound may improve membrane permeability compared to carboxylic acid derivatives .

- Synthetic Routes: Methods for preparing methyl 2-benzoylamino-3-arylaminobut-2-enoates () could be adapted for synthesizing the target compound via condensation reactions involving furoyl chloride and ethyl 3-amino-2-methylbenzoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.